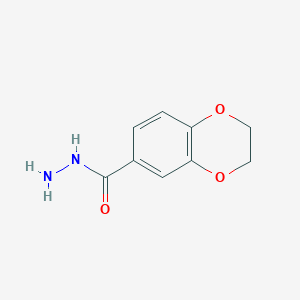

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Description

BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPHHQNXHYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398085 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-13-0 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Introduction: The Significance of the Benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine (commonly known as 1,4-benzodioxane) substructure is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2] The title compound, 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, combines this valuable scaffold with a highly versatile carbohydrazide functional group. This hydrazide moiety serves as a crucial synthetic handle, enabling its use as a building block for constructing more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems with potential applications in pharmaceuticals and agrochemicals.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. It details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines the essential analytical techniques for its thorough characterization, ensuring both scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.

Part 1: Synthesis Pathway and Rationale

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is most efficiently achieved through a two-step sequence starting from the corresponding carboxylic acid ester. This approach is favored due to the high efficiency and selectivity of each transformation.

-

Esterification: The precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, is first converted to its ethyl ester. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine. An acid-catalyzed Fischer esterification is the classic and cost-effective method for this conversion.

-

Hydrazinolysis: The resulting ethyl ester undergoes hydrazinolysis. Hydrazine hydrate, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable carbohydrazide. This reaction is typically high-yielding and proceeds under mild conditions.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Rationale: This procedure employs a standard Fischer esterification. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Ethanol serves as both the reactant and the solvent, and the reaction is driven to completion by heating under reflux.

Materials:

-

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq).

-

Add an excess of absolute ethanol to act as the solvent and reactant.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of carboxylic acid) to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography if necessary.

Protocol 2.2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Rationale: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine displaces the ethoxide leaving group from the ester to form the thermodynamically stable amide-like carbohydrazide. The reaction is typically carried out in ethanol, which is a good solvent for both the ester and hydrazine hydrate.

Materials:

-

Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq)

-

Hydrazine Hydrate (N₂H₄·H₂O, ~80% or higher) (2.0-3.0 eq)

-

Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel

Procedure:

-

Dissolve the ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol in a round-bottom flask.[4]

-

To this solution, add hydrazine hydrate (2.5 eq) dropwise while stirring.[5]

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble than the starting ester.[4][5]

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

After completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to obtain 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide as a white or off-white solid.

Part 3: Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Caption: Structure of the title compound with atom numbering for NMR.

Table 1: Summary of Expected Characterization Data

| Technique | Parameter | Expected Result/Observation |

| Physical | Appearance | White to off-white solid |

| Melting Point | Specific range (e.g., 150-160 °C); sharp range indicates high purity.[6] | |

| Molecular Formula | C₉H₁₀N₂O₃ | - |

| Molecular Weight | 194.19 g/mol | - |

| Mass Spec. (MS) | [M+H]⁺ | Expected m/z at 195.07 |

| ¹H NMR | Chemical Shift (δ) | ~8.5-9.5 ppm: broad singlet, 1H (-CO-NH -).[7] ~6.8-7.5 ppm: multiplet, 3H (aromatic protons).[1] ~4.2-4.4 ppm: singlet or multiplet, 4H (-O-CH₂ -CH₂ -O-).[1] ~4.0-4.5 ppm: broad singlet, 2H (-NH₂ ).[7] |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm: Carbonyl carbon (C =O). ~140-150 ppm: Aromatic carbons attached to oxygen. ~115-125 ppm: Other aromatic carbons. ~64 ppm: Dioxane ring carbons (-O-C H₂-C H₂-O-). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3400 cm⁻¹: N-H stretching (hydrazide, two bands).[8][9] ~3050 cm⁻¹: Aromatic C-H stretching. ~2900 cm⁻¹: Aliphatic C-H stretching. 1640-1680 cm⁻¹: C=O stretching (Amide I band).[5] ~1600 cm⁻¹: N-H bending (Amide II band). ~1250 cm⁻¹: C-O-C asymmetric stretching (ether). |

Interpretation Insights:

-

¹H NMR: The presence of two distinct broad singlets in the downfield region, one for the -NH- and one for the -NH₂ protons, is a key indicator of the hydrazide group. These peaks are typically exchangeable with D₂O. The characteristic signal for the ethylenedioxy protons around 4.3 ppm confirms the integrity of the benzodioxine ring.[1]

-

IR Spectroscopy: The most telling signals are the strong carbonyl (C=O) absorption of the amide and the N-H stretching bands. The presence of two N-H bands (one for the symmetric and one for the asymmetric stretch of the -NH₂ group) is characteristic of a primary amine functionality within the hydrazide.[8][10]

Conclusion and Future Applications

This guide has detailed a reliable and reproducible method for the synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, along with a comprehensive framework for its analytical characterization. The successful synthesis and confirmation of this compound provide researchers with a valuable intermediate. Its reactive hydrazide group is primed for further derivatization, such as condensation with aldehydes or ketones to form Schiff bases (hydrazones), which are themselves an important class of biologically active compounds.[3][11] This opens avenues for the development of novel derivatives for screening in various therapeutic areas, including as potential enzyme inhibitors or antimicrobial agents.[12][13]

References

-

PrepChem.com. Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. [Link]

-

Spectrum by Wiley Science Solutions. 1,4-benzodioxin-6-carboxylic acid, 2,3-dihydro-, 2-[(3E)-1,2-dihydro-5-methyl-2-oxo-3H-indol-3-ylidene]hydrazide. [Link]

-

National Center for Biotechnology Information. Carbohydrazide - PubChem. [Link]

-

MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

Rehman, A., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

-

Rehman, A., et al. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

-

Idris, N., et al. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

National Institute of Standards and Technology. Carbohydrazide - NIST WebBook. [Link]

- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Wikipedia. Carbohydrazide. [Link]

-

Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

-

ResearchGate. ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Abdel-Aziz, H. A., et al. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]

-

ResearchGate. IR spectra of hydrazones I and complexes II–V. [Link]

Sources

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydraz… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be tailored to interact with a multitude of biological targets. Within this context, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide emerges as a compound of significant interest. Its unique architecture, which marries the structural rigidity of the benzodioxane moiety with the versatile reactivity of the carbohydrazide functional group, presents a compelling platform for the development of new therapeutic agents. This technical guide provides a comprehensive exploration of the core physicochemical properties of this molecule, offering insights into its synthesis, characterization, and potential applications, thereby serving as a vital resource for researchers engaged in the rational design of new chemical entities.

Molecular Architecture and Identification

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The carbohydrazide group (-CONHNH2) is attached at the 6-position of this benzodioxane framework. This unique combination of a constrained ring system and a reactive side chain underpins its chemical and biological behavior.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |

| CAS Number | 98953-13-0[1] |

| Molecular Formula | C₉H₁₀N₂O₃[1] |

| Molecular Weight | 194.19 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)OCCO2 |

| InChI Key | YENPHHQNXHYBCE-UHFFFAOYSA-N |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, as these parameters profoundly influence its pharmacokinetic and pharmacodynamic profiles.

Physical State and Appearance

While specific data for the crystalline form of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is not extensively documented, carbohydrazide, the parent functional group, is a white crystalline solid. It is reasonable to infer that this derivative would also present as a solid at room temperature.

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. For 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, an experimentally determined melting point is reported as:

-

141 °C (recrystallized from water)

This relatively sharp melting point suggests a stable crystalline lattice.

Solubility Profile

-

Aqueous Solubility : The presence of the polar carbohydrazide group, with its capacity for hydrogen bonding, is expected to confer a degree of water solubility. The parent compound, carbohydrazide, is known to be soluble in water.

-

Organic Solvent Solubility : The benzodioxane core imparts a degree of lipophilicity. Therefore, solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) is anticipated. Conversely, it is likely to be less soluble in nonpolar solvents like hexane.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity and its ability to cross biological membranes. A predicted value for the XLogP3 of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suggests a balanced hydrophilic-lipophilic character, which is often desirable for drug candidates.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule are critical for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide molecule possesses both acidic and basic centers.

-

The hydrazide moiety contains both weakly acidic (N-H) and weakly basic (amino) protons. The pKa of the protonated amino group is a key parameter.

-

The benzodioxane ring is generally considered electronically neutral, though the ether oxygens possess lone pairs that can participate in hydrogen bonding.

While an experimentally determined pKa for this specific molecule is not available, it can be determined using established methods such as potentiometric titration or NMR spectroscopy.[2][3] Understanding the pKa is essential for formulating the compound and predicting its behavior in different biological compartments.

Synthesis and Chemical Reactivity

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide typically proceeds from its corresponding carboxylic acid precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A common route to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves a Williamson ether synthesis to form the dioxane ring, followed by oxidation.

Figure 1: Synthetic pathway to the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

-

Ring Formation: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base such as sodium hydroxide.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to facilitate the cyclization reaction, forming 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate in an aqueous solution.

-

Work-up and Purification: The reaction mixture is worked up by acidification to precipitate the carboxylic acid, which is then collected by filtration and can be purified by recrystallization.

Formation of the Carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis. A common and efficient method involves the use of a carbodiimide coupling agent.

Figure 2: General scheme for carbohydrazide synthesis.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

-

Activation of the Carboxylic Acid: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.[4][5] An additive like N-hydroxysuccinimide (NHS) can be included to improve coupling efficiency and minimize side reactions.[6]

-

Reaction with Hydrazine: To the activated carboxylic acid solution, add hydrazine hydrate dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the pure 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Spectroscopic Characterization

The structural elucidation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the dioxane ring, and the protons of the carbohydrazide group (-CONHNH₂). The integration and splitting patterns of these signals would confirm the connectivity of the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the hydrazide, the aromatic carbons, and the methylene carbons of the dioxane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-O-C stretching of the ether linkages in the dioxane ring.

-

Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern, further confirming its structure.

Biological and Pharmaceutical Relevance

The 1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous biologically active compounds.[7] Derivatives of this ring system have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Some benzodioxane derivatives have shown potential as anticancer agents.[8][9]

-

Anti-inflammatory Effects: Certain compounds containing the 1,4-benzodioxane moiety have demonstrated anti-inflammatory properties.[10]

-

Neurological Activity: The scaffold is present in molecules targeting various receptors in the central nervous system, including adrenergic and serotoninergic receptors.[8]

The incorporation of the carbohydrazide group introduces a versatile handle for further chemical modification and can also contribute to the biological activity profile. Hydrazide-containing compounds are known to possess a broad spectrum of bioactivities.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. While specific toxicity data for this compound is limited, general guidelines for handling hydrazide derivatives should be followed. These compounds can be irritants and may have other toxicological properties. Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide represents a promising molecular scaffold for the development of new chemical entities with potential therapeutic applications. Its well-defined physicochemical properties, accessible synthetic routes, and the known biological relevance of its constituent moieties make it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a comprehensive overview of its core characteristics, offering a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into its biological activities and structure-activity relationships is warranted and is anticipated to yield valuable insights for the design of next-generation therapeutics.

References

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

-

ResearchGate. (2025). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available at: [Link]

-

MDPI. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. Available at: [Link]

-

ResearchGate. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available at: [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available at: [Link]

-

ResearchGate. (2016). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available at: [Link]

-

Science.gov. calculated pka values: Topics by Science.gov. Available at: [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Available at: [Link]

-

Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Available at: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of 2,3-dihydrobenzo[b][12][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][12][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Frontiers. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carbodiimides. Available at: [Link]

-

Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]

-

ResearchGate. (2015). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Available at: [Link]

Sources

- 1. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydraz… [cymitquimica.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. peptide.com [peptide.com]

- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 13. mdpi.com [mdpi.com]

initial investigations of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

An In-Depth Technical Guide to the Initial Investigations of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Foreword: Bridging Privileged Scaffolds with Versatile Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 2,3-dihydro-1,4-benzodioxine moiety is a classic example of a "privileged structure," found in numerous approved pharmaceuticals, valued for its conformational rigidity and ability to engage with a variety of biological targets.[1][2] On the other hand, the carbohydrazide functional group and its derivatives, particularly hydrazones, represent a class of compounds renowned for their broad and potent biological activities, including antimicrobial, anticonvulsant, and antitumoral effects.[3][4]

This guide presents a foundational framework for the initial scientific investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS No: 98953-13-0), a molecule that elegantly merges these two key chemical entities.[5][6] As Senior Application Scientists, our objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the synthesis, characterization, and a proposed battery of initial biological screenings designed to uncover the therapeutic potential of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter at the intersection of proven structural motifs and versatile biological activity.

Section 1: Synthesis and Characterization

The logical starting point for any new chemical entity is a robust and reproducible synthetic pathway. The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a two-step process commencing from commercially available precursors. The causality behind this approach is efficiency and reliability, beginning with the formation of the core benzodioxine ring system followed by the introduction of the reactive hydrazide moiety.

Synthetic Workflow

The proposed synthesis involves the initial preparation of the parent carboxylic acid, followed by conversion to the target carbohydrazide.

Caption: Synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis of each intermediate confirms the viability of the previous step.

Step 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate C)

-

Esterification: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate (Intermediate B).

-

Cyclization: Combine methyl 3,4-dihydroxybenzoate (1.0 eq), 1,2-dibromoethane (1.2 eq), and potassium carbonate (3.0 eq) in dimethylformamide (DMF, 15 vol).[7]

-

Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 vol).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate C) as a solid.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (Target Compound D)

-

Hydrazinolysis: Dissolve Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol (10 vol).

-

Reflux the mixture for 8-12 hours. The product often precipitates out of the solution upon cooling.

-

Monitor the reaction to completion by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide as a pure solid.

Physicochemical and Spectroscopic Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity.

| Property | Data | Source |

| Chemical Name | 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide | (IUPAC) |

| CAS Number | 98953-13-0 | [5] |

| Molecular Formula | C₉H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 194.19 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid | (Predicted) |

| Predicted ¹H NMR | Signals for aromatic, dioxine, and hydrazide protons | (Predicted) |

| Predicted IR (cm⁻¹) | N-H, C=O (amide), C-O-C stretches | (Predicted) |

Section 2: Rationale for Biological Investigation

The decision to investigate this molecule is grounded in the established pharmacological profiles of its constituent parts. The core hypothesis is that the combination of the benzodioxine scaffold with the carbohydrazide functional group will result in a synergistic or novel biological activity profile.

Caption: Rationale for investigating the target molecule based on its components.

The 1,4-benzodioxan skeleton is a key feature in drugs like Doxazosin and is explored in inhibitors for enzymes such as PARP1.[7] The hydrazide group is a critical pharmacophore in drugs like Isoniazid and serves as a versatile synthetic handle for creating libraries of bioactive hydrazones.[3][10] This convergence of properties strongly suggests that the title compound is an excellent candidate for broad biological screening.

Section 3: Proposed Initial Biological Screening Protocols

To efficiently probe the potential of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide, a tiered screening approach is recommended, starting with broad, cost-effective in vitro assays.

Antimicrobial Activity Screening

Causality: Hydrazide and hydrazone derivatives are well-documented antimicrobial agents.[8][9][10][11][12] This assay will determine if the compound has inherent activity against common bacterial pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

-

Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used for clearer endpoint determination.

Antioxidant Capacity Assessment

Causality: The benzodioxine ring, particularly when substituted with electron-donating groups, can act as a radical scavenger.[13][14][15] This assay quantifies the compound's ability to neutralize free radicals, a property relevant to various pathological conditions.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation: Prepare various concentrations of the test compound in methanol. Prepare a fresh solution of DPPH in methanol.

-

Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (DPPH with methanol) and a blank (methanol). Ascorbic acid or Trolox should be used as a positive control.[16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.

Section 4: Future Directions & Derivative Exploration

The true value of a novel scaffold lies in its potential for optimization through medicinal chemistry. The primary amine of the hydrazide group is an ideal reaction handle for creating a diverse library of derivatives, primarily Schiff bases (hydrazones).

Caption: General scheme for the synthesis of hydrazone derivatives.

By reacting 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide with a panel of aromatic and heterocyclic aldehydes, a library of N'-benzylidene-carbohydrazide derivatives can be synthesized.[11] This allows for a systematic exploration of the Structure-Activity Relationship (SAR). The electronic and steric properties of the substituents on the aldehyde can be varied to modulate the biological activity, lipophilicity, and pharmacokinetic properties of the resulting compounds. Initial screening data from the parent carbohydrazide will guide the selection of aldehydes for this follow-up synthesis, creating a data-driven path toward more potent and selective agents.

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide stands as a molecule of significant academic and pharmaceutical interest. It represents a deliberate fusion of a privileged heterocyclic core with a functionally versatile and biologically active side chain. The synthetic route is straightforward, and the potential for diverse biological activity is high, warranting the initial investigations outlined in this guide. The proposed screening cascade in antimicrobial and antioxidant assays provides a cost-effective yet powerful method to generate preliminary data. Positive outcomes from these initial tests, coupled with the high potential for derivative synthesis, would establish this compound as a valuable scaffold for future drug discovery programs.

References

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Asian Journal of Research in Chemistry.

- Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (n.d.).

- Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Deriv

- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). MDPI.

- Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (2011).

- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI.

-

Synthesis of 2,3-dihydrobenzo[b][8][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Institutes of Health.

- Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. (2005).

- Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. (n.d.). ChemRxiv.

- 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. (n.d.). CymitQuimica.

- Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2011).

- Benzodioxan. (n.d.). Wikipedia.

- Total synthesis of a natural antioxidant and structure-activity relationships of rel

- 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. (n.d.). Echemi.

- Antioxidants Activity of Selected Synthesized Compounds. (2018). Crimson Publishers.

- Biological Activities of Hydrazone Derivatives. (n.d.).

- A review exploring biological activities of hydrazones. (n.d.).

- 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE. (n.d.). King-Pharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzodioxan - Wikipedia [en.wikipedia.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydraz… [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 11. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Dihydro-1,4-Benzodioxine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2,3-dihydro-1,4-benzodioxine, commonly known as the 1,4-benzodioxane moiety, stands as a quintessential example of such a structure.[1][2] Its remarkable versatility is evidenced by its presence in natural products and a vast array of synthetic compounds demonstrating a wide spectrum of biological activities.[1][3][4] This guide eschews a conventional template to provide a narrative rooted in causality, exploring the foundational synthetic strategies, the evolution to modern catalytic methods, and the profound pharmacological impact of this evergreen scaffold. We will dissect not just how these molecules are made, but why specific synthetic choices are made and how they translate into potent, targeted therapeutics.

Section 1: The Architectural Blueprint: Core Synthetic Strategies

The construction of the benzodioxane ring system is the critical first step in the journey of discovery. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

The Classical Cornerstone: The Williamson Ether Synthesis

The most traditional and widely employed method for constructing the 1,4-benzodioxane ring is an application of the venerable Williamson ether synthesis.[1] This pathway involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1]

The reaction proceeds via a double SN2 mechanism, where the deprotonated catechol acts as a dinucleophile.[5][6] The first hydroxyl group, activated by the base to form a phenoxide, attacks one carbon of the dihaloethane, displacing a halide. An intramolecular SN2 reaction then occurs as the second phenoxide attacks the remaining carbon, closing the dioxane ring.

Causality in Practice: The primary limitation of this method in a laboratory setting can be the mutual insolubility of the inorganic base (often in an aqueous phase) and the organic reactants. To overcome this, Phase-Transfer Catalysis (PTC) is frequently employed. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophilic phenoxide from the aqueous phase into the organic phase, dramatically accelerating the reaction rate and improving yields.[7][8][9][10] This avoids the need for expensive, high-boiling polar aprotic solvents.[8]

Caption: The Williamson Ether Synthesis pathway for benzodioxane formation.

The Modern Evolution: Palladium-Catalyzed Methodologies

While robust, the Williamson synthesis offers limited control over complex substitutions and stereochemistry. Modern organometallic chemistry has provided powerful alternatives. Palladium-catalyzed reactions, in particular, have emerged as highly efficient and versatile methods for constructing the benzodioxane core, even in an asymmetric fashion.[4][11]

Key palladium-catalyzed approaches include:

-

Heteroannulation of Propargyl-Substituted Catechols: The palladium-catalyzed reaction of monoprop-2-ynylated catechols with aryl iodides affords alkylidene-substituted benzodioxins in excellent yields.[11]

-

Asymmetric Cyclization: A powerful strategy involves the palladium-catalyzed cyclization of substituted catechols with various propargylic carbonates. This method not only forms the ring but can also establish stereocenters with high enantioselectivity (up to 96% ee), a critical feature for developing chiral drugs.[4][11]

-

Tandem Oxidative Carbonylation-Cyclization: A newer approach involves a tandem palladium-catalyzed process starting from 2-prop-2-ynyloxyphenols, which undergo oxidative aminocarbonylation followed by an intramolecular cyclization to yield functionalized benzodioxine derivatives.[12]

Expert Insight: The advantage of these catalytic methods lies in their mild reaction conditions and exceptional functional group tolerance. They allow for the pre-installation of complex side chains on the precursors, enabling the rapid synthesis of diverse libraries of compounds for screening, a cornerstone of modern drug discovery.

Section 2: From Scaffold to Solution: Pharmacological Significance and Key Derivatives

The 2,3-dihydro-1,4-benzodioxine scaffold is a component of numerous marketed drugs and clinical candidates, validating its status as a privileged structure. Its rigid framework effectively orients substituents in three-dimensional space, facilitating precise interactions with biological targets.[1] The scaffold is found in agents targeting a wide range of conditions, including hypertension, cancer, inflammation, and central nervous system disorders.[3][13][14][15]

Case Study 1: Doxazosin - A Paradigm in Adrenergic Receptor Antagonism

Doxazosin is a quinazoline derivative and a highly successful therapeutic agent that prominently features the benzodioxine moiety.[16][17]

-

Mechanism of Action: Doxazosin is a potent and selective antagonist of α1-adrenergic receptors located on the smooth muscle of blood vessels and the prostate gland.[16][17][18] By competitively blocking norepinephrine from binding to these postsynaptic receptors, it induces vasodilation of both arterioles and veins.[16][18][19]

-

Therapeutic Application: This mechanism translates directly to its clinical uses. The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure, making it an effective treatment for hypertension.[19][20] Simultaneously, the relaxation of smooth muscle in the prostate and bladder neck alleviates the symptoms of benign prostatic hyperplasia (BPH).[16][17][20]

Case Study 2: PARP1 Inhibition - A New Frontier in Oncology

The benzodioxine scaffold has proven instrumental in the development of novel anticancer agents, particularly inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1). PARP1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy for treating certain cancers.[21]

-

Lead Identification: Through high-throughput screening, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a promising inhibitor of PARP1 with an IC₅₀ of 5.8 μM.[21]

-

Lead Optimization: This initial hit served as the starting point for a focused medicinal chemistry campaign. Using strategies of analogue synthesis and scaffold hopping, researchers modified the core structure to improve potency. This effort led to the identification of significantly more potent inhibitors, demonstrating the value of the benzodioxine core as a template for structure-activity relationship (SAR) studies.[21]

Caption: A logical workflow for lead optimization, exemplified by PARP1 inhibitors.

Table 1: Biological Activities of Representative Benzodioxine Derivatives

| Compound Name | Therapeutic Class | Biological Target | Potency / Activity |

| Doxazosin | Antihypertensive, BPH treatment | α1-Adrenergic Receptor Antagonist | Clinically effective once-daily oral agent.[16][19][20] |

| Ambenoxane | Muscle Relaxant | Central Nervous System | Effective centrally acting skeletal muscle relaxant.[22] |

| WB-4101 | Research Tool | α1-Adrenergic Receptor Antagonist | Widely used radioligand in pharmacological research.[23] |

| Compound 4 (Lead) | Anticancer (Lead Compound) | PARP1 Inhibitor | IC₅₀ = 5.8 μM.[21] |

| Americanol A | Natural Product | Neurotrophic Agent | Increases CHAT (choline acetyltransferase) activity.[4] |

Section 3: In the Laboratory: A Validated Experimental Protocol

To provide a practical, field-proven methodology, the following section details a representative synthesis of a key benzodioxane intermediate based on the classical Williamson approach. This protocol is adapted from the synthesis of a precursor used in the development of PARP1 inhibitors.[21]

Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxylate

This two-step procedure first protects the carboxylic acid of the catechol starting material via esterification, followed by the base-mediated cyclization to form the dioxane ring.

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

-

Reagents & Setup: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (approx. 0.1 M), add concentrated sulfuric acid (catalytic amount, ~0.1 eq) at 5 °C in an ice bath.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield methyl 2,3-dihydroxybenzoate (intermediate 13 ), typically as a white powder.[21]

Step 2: Cyclization via Williamson Ether Synthesis

-

Reagents & Setup: Suspend methyl 2,3-dihydroxybenzoate (13 , 1.0 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF, approx. 0.4 M).

-

Reaction: To the stirred suspension, add 1,2-dibromoethane (1.0 eq). Heat the reaction mixture under reflux for 10 hours, monitoring for the consumption of the starting material by TLC.

-

Workup: Upon completion, cool the mixture and dilute with water. Extract the aqueous mixture with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, methyl 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxylate (14 ).[21]

Section 4: Conclusion and Future Outlook

The 2,3-dihydro-1,4-benzodioxine scaffold is a testament to the power of privileged structures in drug discovery.[2][14] Its synthetic accessibility, through both classical and modern catalytic routes, combined with its favorable physicochemical properties, ensures its continued relevance. The successful development of drugs like Doxazosin and the promising research into new areas like PARP inhibition underscore its therapeutic potential.[16][21]

Future research will undoubtedly focus on refining synthetic methodologies, particularly in asymmetric synthesis, to allow for even more precise control over molecular architecture.[4][11] The exploration of novel derivatives will continue to unlock new biological targets and provide innovative solutions for unmet medical needs, cementing the legacy of the 1,4-benzodioxane ring as a truly evergreen scaffold in medicinal chemistry.

References

- Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387.

-

Patel, P. & Tadi, P. (2023). Doxazosin. In StatPearls. StatPearls Publishing. [Link]

-

Kamal, A., et al. (2016). Synthesis of 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 21(11), 1459. [Link]

-

Urology Textbook. Doxazosin: Mechanism, Adverse Effects and Dosage. Urology Textbook. [Link]

-

Manifest Pharmacy. (2022). Doxazosin Mechanism Of Action, Uses, Dosage & Side Effects. Manifest Pharmacy. [Link]

-

AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. [Link]

-

Ingenta Connect. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str... Ingenta Connect. [Link]

-

Bentham Science. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Bentham Science. [Link]

-

DSpace Repository. (1983). Synthèse du benzo-1,4-dioxanne en catalyse par transfert de phase. DSpace Repository. [Link]

-

ResearchGate. (2006). A New Synthesis of 2,3-Dihydrobenzo[1][11]dioxine and 3,4-Dihydro-2 H -benzo[1][11]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate. [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Doxazosin Mesylate?. Patsnap Synapse. [Link]

-

ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

-

NIH PubChem. Doxazosin. PubChem. [Link]

-

Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]

-

University of Copenhagen Research Portal. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link]

-

PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

NCBI PMC. (1964). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology and Chemotherapy, 22(2), 263-270. [Link]

-

Rakesh Devidas Amrutkar, et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05). [Link]

-

Wikipedia. Pinner reaction. Wikipedia. [Link]

-

American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

-

CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. [Link]

-

Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]

-

ResearchGate. Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins: Ingenta Connect [ingentaconnect.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthèse du benzo-1,4-dioxanne en catalyse par transfert de phase = Synthesis of 1,4-benzodioxan by phase transfer catalysis [dspace.univ-boumerdes.dz]

- 8. iajpr.com [iajpr.com]

- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str...: Ingenta Connect [ingentaconnect.com]

- 14. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 19. manifestpharmacy.com [manifestpharmacy.com]

- 20. urology-textbook.com [urology-textbook.com]

- 21. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Challenge of Identifying CAS 98953-13-0

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide was intended to provide an in-depth technical overview of the properties and suppliers for the compound identified by the user as 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole , associated with CAS number 98953-13-0 . However, our initial and thorough investigation has revealed a significant discrepancy that prevents the creation of the requested guide with the necessary scientific integrity.

The Core Discrepancy

Our research indicates that the CAS number provided, 98953-13-0 , is officially assigned to a different chemical entity: 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide . These two compounds possess fundamentally different chemical structures, as illustrated below.

User-Requested Compound

| Compound Associated with CAS 98953-13-0 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |

| Structure not definitively available in chemical databases. |  |

Given this fundamental conflict, providing a technical guide based on the user-provided name but linked to the incorrect CAS number would be misleading and scientifically unsound.

The Search for the Correct CAS Number

Subsequent extensive searches were conducted to identify the correct CAS number for 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole . These searches, utilizing various chemical databases and search engines, did not yield a specific and confirmed CAS number for this particular substituted imidazole.

The absence of a dedicated CAS number for this compound in major chemical registries suggests that it may be a novel or less-common research chemical that has not yet been assigned a unique identifier. Without a correct CAS number, it is not feasible to:

-

Accurately retrieve specific and verified physicochemical data.

-

Identify reputable commercial suppliers.

Moving Forward

As a Senior Application Scientist, maintaining the highest standards of scientific accuracy and trustworthiness is paramount. Therefore, we cannot, in good faith, generate an in-depth technical guide on a compound that cannot be definitively identified and for which reliable data cannot be sourced.

We recommend that researchers interested in 4-(4-iodophenyl)-1-methyl-5-(4-methylphenyl)-1H-imidazole first verify its existence and correct CAS number through their own institutional resources, chemical synthesis records, or by contacting a chemical registry service.

Should a correct CAS number be identified, we would be pleased to revisit this topic and prepare the comprehensive technical guide as originally envisioned. We can, however, provide a more general overview of the synthesis and properties of substituted imidazoles if that would be of interest. The imidazole scaffold is a crucial pharmacophore in many areas of drug discovery, and a broader discussion of its chemistry and applications is possible based on the available scientific literature.

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Abstract: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (CAS No. 98953-13-0) is a heterocyclic compound featuring a benzodioxine core linked to a carbohydrazide functional group.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis, with potential applications in the development of novel therapeutic agents.[1][2][3] Key to its utility in drug development is a thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility. These parameters are critical determinants of a compound's purity, stability, formulation feasibility, and bioavailability. While specific experimental data for this compound is not extensively published, this guide provides a comprehensive framework for its characterization. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining its melting point and solubility profile, designed for researchers and drug development professionals.

Theoretical Framework: The "Why" Behind the Measurements

Before detailing the experimental procedures, it is crucial to understand the principles governing melting point and solubility and their implications in a research and development context.

Melting Point: A Sentinel of Purity

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[4][5] For a pure, crystalline organic compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. This sharpness is a direct consequence of the uniform intermolecular forces within the crystal lattice. The energy required to overcome these forces (e.g., hydrogen bonds from the hydrazide moiety, van der Waals forces between the aromatic rings) is consistent throughout the material.

Conversely, the presence of impurities disrupts the crystal lattice, weakening the intermolecular forces. This leads to two observable effects:

-

Melting Point Depression: The impure solid will melt at a lower temperature than the pure compound.

-

Melting Point Range Broadening: The transition from solid to liquid will occur over a wider temperature range (e.g., 3-5°C).[4]

Therefore, determining the melting point is not merely a physical measurement; it is a critical first assessment of a synthesized compound's identity and purity.

Solubility: The Gateway to Bioavailability

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, a compound's solubility profile across various solvents is a cornerstone of its developability. The structural features of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide suggest a complex solubility profile:

-

Polar/Hydrophilic Character: The carbohydrazide group (-CONHNH₂) is capable of forming strong hydrogen bonds with protic solvents like water, ethanol, and methanol.[6] This is a key driver of solubility in aqueous and polar environments.

-

Non-polar/Lipophilic Character: The 2,3-dihydro-1,4-benzodioxine ring system is largely aromatic and non-polar. This part of the molecule will favor interactions with non-polar or lipophilic solvents like hexane or within lipid bilayers, which is critical for membrane permeability.[7]

A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug formulation, often leading to low bioavailability. Understanding solubility in organic solvents is equally important for synthesis, purification, and the creation of formulations for preclinical studies.[7]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[8] This protocol details the use of a modern digital melting point apparatus.

Materials and Equipment

-

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube (for packing)

Step-by-Step Procedure

-

Sample Preparation: a. Ensure the compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[9] b. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. c. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[9] d. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. e. To pack the sample tightly, drop the capillary tube (sealed-end down) through a long glass tube (approx. 1 meter) onto the benchtop. Repeat several times until the sample is packed to a height of 2-3 mm.[9]

-

Apparatus Setup and Measurement (Rapid Determination): a. Insert the packed capillary tube into the heating block of the apparatus.[9] b. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. c. Record the temperature at which melting begins and the temperature at which the sample is fully liquid. This is your approximate range. d. Allow the apparatus to cool to at least 20°C below the observed approximate melting point.

-

Apparatus Setup and Measurement (Accurate Determination): a. Use a fresh, newly packed capillary tube for the accurate measurement. b. Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point found in the previous step.[9] c. Once this temperature is reached, adjust the heating rate to a slow 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium and obtain an accurate reading. d. Record T₁: The temperature at which the first drop of liquid appears. e. Record T₂: The temperature at which the last solid crystal melts into a transparent liquid.[9] f. The melting point is reported as the range T₁ - T₂.

-

Validation: a. Repeat the accurate determination (Step 3) with a fresh sample to ensure the result is reproducible. Consistent values should be obtained.

Data Presentation

All melting point data should be recorded systematically.

| Trial Number | Heating Rate (°C/min) | T₁ (Onset of Melting) | T₂ (Completion of Melting) | Melting Range (°C) | Observations (e.g., color change, decomposition) |

| 1 (Rapid) | 15 | - | - | - | - |

| 2 (Accurate) | 1-2 | - | - | - | - |

| 3 (Accurate) | 1-2 | - | - | - | - |

Workflow Diagram

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Protocol: Solubility Determination

The isothermal saturation or "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a compound.[7] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

-

Selection of solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Procedure

-

Preparation: a. Add an excess amount of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide to a pre-weighed vial. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment. b. Add a known volume of the desired solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). b. Agitate the mixture for a set period, typically 24 to 48 hours, to ensure the solution reaches equilibrium. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

Quantification: a. Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument. b. Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a suitable chromophore).

-

Calculation: a. Calculate the original concentration in the supernatant, accounting for the dilution factor. b. The result is the equilibrium solubility of the compound in that specific solvent at that temperature, typically reported in units of mg/mL or µg/mL.

Data Presentation

Solubility results should be tabulated clearly for easy comparison.

| Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Standard Deviation | Analytical Method |

| Deionized Water | 25 | - | - | HPLC / UV-Vis |

| PBS (pH 7.4) | 37 | - | - | HPLC / UV-Vis |

| Ethanol | 25 | - | - | HPLC / UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | - | - | HPLC / UV-Vis |

| Hexane | 25 | - | - | HPLC / UV-Vis |

Logical Relationship Diagram

Caption: Molecular features influencing the solubility of the target compound.

Conclusion

The determination of melting point and solubility are foundational experiments in the characterization of any new chemical entity, including 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide. A sharp, reproducible melting point serves as a reliable indicator of high purity, which is a prerequisite for all subsequent biological and toxicological testing. A well-defined solubility profile is paramount for guiding formulation development, enabling the compound to be delivered effectively for in vitro and in vivo studies. The robust, validated protocols detailed in this guide provide the necessary framework for researchers to generate the critical data needed to advance promising compounds from the bench to potential clinical applications.

References

- University of Calgary. (n.d.). Melting Point. Retrieved from a relevant university chemistry resource.

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

- Al-Dahhan, W. (2021). experiment (1) determination of melting points.

- Clarion University. (n.d.). Determination of Melting Point.

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

Sources

- 1. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydraz… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Fundamental Reactivity of the Carbohydrazide Group in Benzodioxines

Preamble: A Synthesis of Scaffolds

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The 1,4-benzodioxane framework is a privileged scaffold, celebrated for its structural rigidity and its presence in numerous bioactive compounds that address a range of biological targets.[1][2][3][4] When this evergreen scaffold is functionalized with a carbohydrazide group—a versatile and highly reactive moiety—a powerful platform for generating diverse molecular libraries emerges.[5][6][7][8] This guide provides an in-depth exploration of the fundamental reactivity of the carbohydrazide group when anchored to a benzodioxine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

The Core Identity: Electronic and Steric Landscape

The carbohydrazide, with its OC(N₂H₃)₂ formula, is structurally a derivative of urea where both amide groups have been replaced by hydrazine residues.[9] Its reactivity is dominated by the nucleophilic character of the terminal nitrogen atoms of the two -NHNH₂ arms.

The benzodioxine ring, while largely stable and unreactive under standard derivatization conditions, exerts a significant steric and electronic influence. It acts as a bulky, lipophilic anchor, which can modulate the molecule's overall solubility, membrane permeability, and interaction with biological targets. Its primary role is not to alter the fundamental reaction pathways of the carbohydrazide but to serve as a foundational element upon which to build molecular complexity.